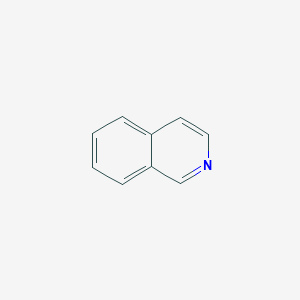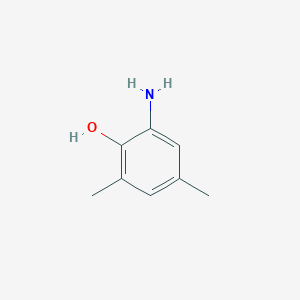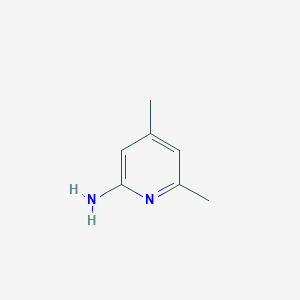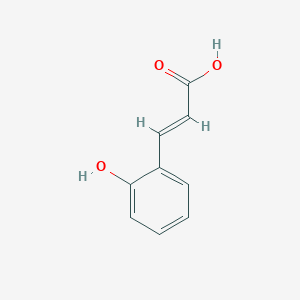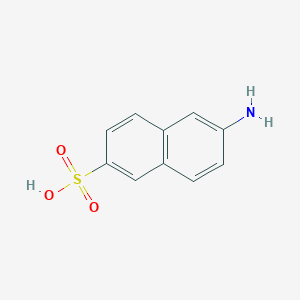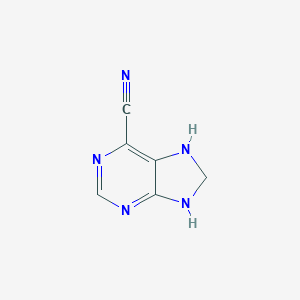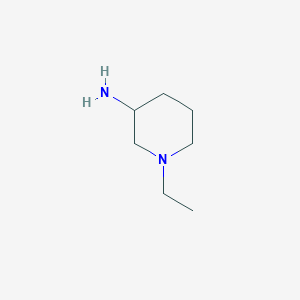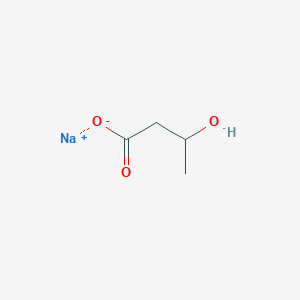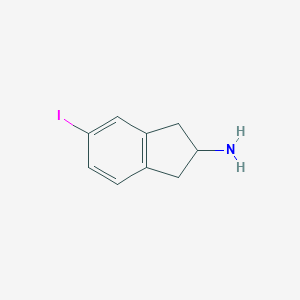
Aniline hydrobromide
Vue d'ensemble
Description
Aniline hydrobromide is an organic compound with the formula C6H8BrN . It consists of an amine attached to a benzene ring, making it a prototypical aromatic amine . It is a precursor to many industrial chemicals, primarily used in the manufacture of precursors to polyurethane . Like most volatile amines, it possesses a somewhat unpleasant odor of rotten fish .
Synthesis Analysis
Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .
Molecular Structure Analysis
Aniline hydrobromide has a molecular weight of 174.038 . Its molecular formula is C6H8BrN . The InChI key for Aniline hydrobromide is KBPWECBBZZNAIE-UHFFFAOYSA-N .
Chemical Reactions Analysis
Aniline, the base compound of Aniline hydrobromide, is known to undergo various chemical reactions. For instance, it can react with dilute HCl . Aniline groups are also known to undergo oxidation reactions leading to the formation of carbon-nitrogen bonds .
Physical And Chemical Properties Analysis
Aniline hydrobromide is predicted to have a water solubility of 18.0 mg/mL . It is also predicted to have a pKa (Strongest Basic) of 4.64 .
Applications De Recherche Scientifique
Aniline Hydrobromide in Scientific Research: Aniline hydrobromide is a derivative of aniline and has various applications in scientific research. Below are some unique applications based on the information available:
Phase Transition Studies
Aniline hydrobromide has been studied for its phase transition properties. An X-ray study on the phase transition of Aniline Hydrobromide was published in the Bulletin of the Chemical Society of Japan, which provides insights into its structural changes under different conditions .
Bromination Reagent
It is used as a bromination reagent in organic synthesis. For example, pyridine hydrobromide perbromide has been employed for the bromination of aniline and anisole derivatives, offering a safe and environmentally friendly method for aromatic brominations .
Teaching Chemistry Experiments
Aniline hydrobromide can be used to promote chemistry experiment teaching among undergraduates by providing a practical example of α-bromination reactions on acetophenone derivatives .
Neuroprotective Research
In medical research, derivatives like anisodine hydrobromide have been investigated for their neuroprotective effects and potential treatment applications for acute ischemic stroke (AIS) .
Reduction of Nitroarenes
It is involved in the reduction of nitroarenes to anilines, which is a significant reaction in the production of various aniline derivatives used in dyes, pharmaceuticals, and polymers .
Safety and Hazards
Mécanisme D'action
- In bromination reactions, the amino group (-NH₂) in aniline is highly electron-donating, making the aromatic ring extremely electron-rich. As a result, monobromination is challenging to achieve, even at lower temperatures, due to the strong electron-donating effect of the amino group .
- The bromination reaction proceeds via a regular Bronsted acid-base mechanism with HNO₃ and H₂SO₄ .
Mode of Action
Action Environment
Propriétés
IUPAC Name |
aniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.BrH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPWECBBZZNAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-53-3 (Parent) | |
| Record name | Aniline hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883432 | |
| Record name | Benzenamine, hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aniline hydrobromide | |
CAS RN |
542-11-0 | |
| Record name | Benzenamine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anilinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANILINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XK3D1SXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the crystal structure of Aniline Hydrobromide?
A1: Aniline Hydrobromide (C6H5NH3Br) exhibits interesting structural properties. It exists in two forms: orthorhombic and monoclinic. The orthorhombic form transitions to the monoclinic form at a specific temperature, signifying a phase transition. [, , ] This transition is characterized by a significant change in heat capacity, resembling the order-disorder transitions observed in binary alloys. [, ]
Q2: How does the structure of Aniline Hydrobromide influence its twinning behavior?
A2: X-ray diffraction studies revealed a unique twinning structure in Aniline Hydrobromide crystals. The twinning occurs along specific crystallographic directions, specifically two-fold screw axes parallel to [] and [0\bar11] passing through the origin. This twinning is believed to arise from differing growth rates along various crystallographic directions and can be visually observed through microscopy, particularly via etch patterns on the (100) cleavage plane. []
Q3: Can you elaborate on the phase transition observed in Aniline Hydrobromide?
A3: Aniline Hydrobromide undergoes a higher-order phase transition around 22°C. This transition is characterized by a lambda-shaped heat capacity curve, similar to order-disorder transitions in binary alloys. [] The transition involves a heat of transition (ΔH) of ±10 cal/mol and an entropy of transition (ΔS) of 1.10 ± 0.05 e.u. [] This transition is also associated with anomalous thermal expansion near the critical temperature. [, ]
Q4: Has Aniline Hydrobromide been utilized in any synthetic applications?
A4: Yes, Aniline Hydrobromide plays a role in specific organic reactions. One example is its use in determining the concentration of phenylbromoacetonitrile. In this method, an excess of aniline reacts with phenylbromoacetonitrile in a non-polar solvent, leading to the quantitative precipitation of Aniline Hydrobromide. [] Additionally, Aniline Hydrobromide serves as a starting material in the synthesis of various heterocyclic compounds. For instance, N-(3-bromopropyl)aniline hydrobromides, when treated with anhydrous Aluminium Chloride in decalin, yield tetrahydroquinolines. [] This reaction has been successfully applied to synthesize compounds like julolidine, lilolidine, and other complex heterocycles. []
Q5: Is there any research on the dielectric properties of Aniline Hydrobromide?
A6: Yes, studies have investigated the dielectric properties of Aniline Hydrobromide. Notably, a dielectric anomaly was observed in this compound. [] This anomaly further supports the occurrence of a phase transition in Aniline Hydrobromide. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




